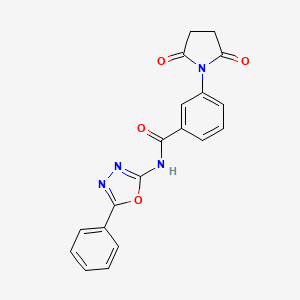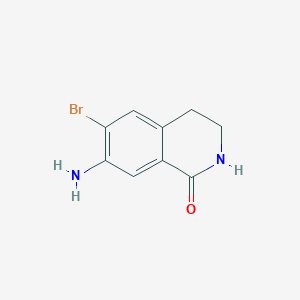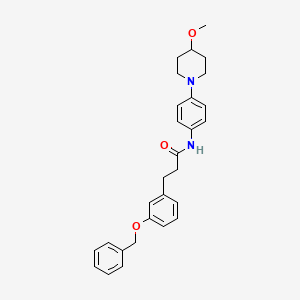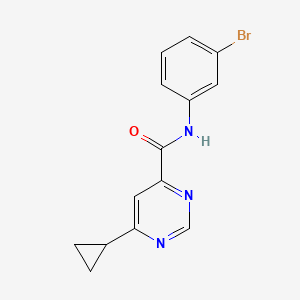
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates and leading to the target molecule through a series of intermediates. For instance, compounds with the 1,3,4-oxadiazol moiety have been synthesized using methods such as sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest is characterized using techniques such as IR, 1H NMR, and X-ray diffraction. These methods confirm the presence of key functional groups and the overall architecture of the molecule. For example, the crystal structure of certain 1,3,4-oxadiazole derivatives has been established, demonstrating the arrangement of atoms and the spatial conformation of the molecule (Sharma et al., 2016).
Applications De Recherche Scientifique
Oxadiazole Derivatives and Their Biological Activities
- Oxadiazole derivatives exhibit a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. The peculiar structural feature of 1,3,4-oxadiazole, with pyridine type of nitrogen atom, enables effective binding with different enzymes and receptors in biological systems, eliciting various bioactivities. These compounds are extensively used for the treatment of different ailments and contribute to significant development value in medicinal chemistry (Verma et al., 2019).
Applications in Supramolecular Chemistry and Material Science
- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds, including derivatives of benzimidazole, carbazole, and triphenylamine, are explored for their applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Role in Pest Management
- New insecticide groups with novel chemistries, such as oxadiazines, have been discovered and commercialized for use in modern crop protection. These compounds, due to their low risk to non-target organisms, high target specificity, and versatility in application methods, are playing a greater role in integrated pest management and insect resistance management programs (Kodandaram et al., 2010).
Potential as Antimicrobial Scaffolds
- Benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit roles in plant defense against microbiological threats. While natural benzoxazinoids may lack potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone has been identified as a potential scaffold for designing new antimicrobial compounds. Synthetic derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic fungi and bacteria, highlighting the potential for developing new antimicrobial agents based on this chemical structure (de Bruijn et al., 2018).
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-15-9-10-16(25)23(15)14-8-4-7-13(11-14)17(26)20-19-22-21-18(27-19)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXGNBKNADUQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2494362.png)
![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
![N-[5-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-2-yl]prop-2-enamide](/img/structure/B2494364.png)


![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)


![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
